4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Overview
Description
4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a useful research compound. Its molecular formula is C15H11ClFN5 and its molecular weight is 315.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
The compound interacts with its target, dihydrofolate reductase, by inhibiting its activity . This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication. As a result, the compound can halt the proliferation of cells, particularly those that are rapidly dividing, such as cancer cells .
Biochemical Pathways
The compound affects the folic acid pathway by inhibiting dihydrofolate reductase . This enzyme is responsible for the conversion of dihydrofolate to tetrahydrofolate, a co-factor in the synthesis of nucleotides. By inhibiting this enzyme, the compound disrupts the production of nucleotides, leading to a halt in DNA replication and cell division .
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation. By disrupting the synthesis of nucleotides and thus, halting DNA replication, the compound can effectively inhibit the growth of rapidly dividing cells, such as cancer cells .
Biochemical Analysis
Biochemical Properties
4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, including dihydrofolate reductase, which is crucial for DNA synthesis and repair. The compound inhibits the activity of dihydrofolate reductase, leading to a decrease in the production of tetrahydrofolate, an essential cofactor in the synthesis of nucleotides . Additionally, it interacts with other biomolecules such as acetylcholinesterase and butyrylcholinesterase, exhibiting inhibitory activity that could be beneficial in treating neurodegenerative diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to cell death . Furthermore, it affects gene expression by downregulating the expression of anti-apoptotic genes and upregulating pro-apoptotic genes, thereby promoting apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of dihydrofolate reductase, inhibiting its activity and preventing the formation of tetrahydrofolate . This inhibition disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. Additionally, the compound inhibits acetylcholinesterase and butyrylcholinesterase by binding to their active sites, which could help in managing neurodegenerative conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on dihydrofolate reductase and acetylcholinesterase, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism also influences its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently transported across cell membranes and accumulates in target tissues, where it exerts its therapeutic effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its efficacy and specificity .
Properties
IUPAC Name |
4-(5-chloro-2-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5/c16-8-5-6-10(17)9(7-8)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHYESFOJNPCKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=CC(=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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